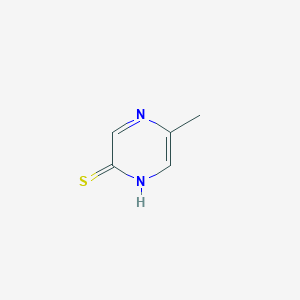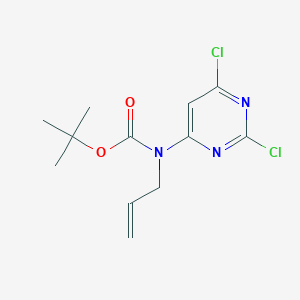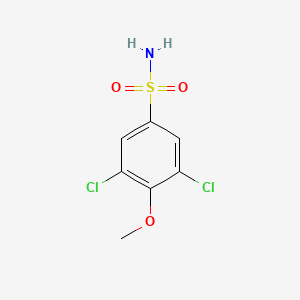
4-(Difluoromethyl)-N-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-N-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a difluoromethyl group (-CF2H) attached to the para position of the aniline ring, with a methyl group (-CH3) attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-N-methylaniline typically involves the introduction of the difluoromethyl group to an aniline precursor. One common method is the difluoromethylation of aniline derivatives using difluorocarbene reagents. For example, the reaction of aniline with chlorodifluoromethane (ClCF2H) in the presence of a base such as potassium hydroxide (KOH) can yield the desired product . Another approach involves the use of difluoromethylation reagents such as difluoromethyl sulfonium salts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aniline derivatives.
科学的研究の応用
4-(Difluoromethyl)-N-methylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)-N-methylaniline: Similar structure but with a trifluoromethyl group (-CF3) instead of a difluoromethyl group.
4-(Fluoromethyl)-N-methylaniline: Contains a fluoromethyl group (-CH2F) instead of a difluoromethyl group.
4-(Methyl)-N-methylaniline: Lacks the fluorine atoms, containing only a methyl group (-CH3).
Uniqueness
4-(Difluoromethyl)-N-methylaniline is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its non-fluorinated analogs .
特性
分子式 |
C8H9F2N |
|---|---|
分子量 |
157.16 g/mol |
IUPAC名 |
4-(difluoromethyl)-N-methylaniline |
InChI |
InChI=1S/C8H9F2N/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,8,11H,1H3 |
InChIキー |
OXSNWNQKMAYCGK-UHFFFAOYSA-N |
正規SMILES |
CNC1=CC=C(C=C1)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B12847729.png)







